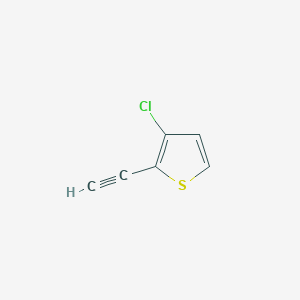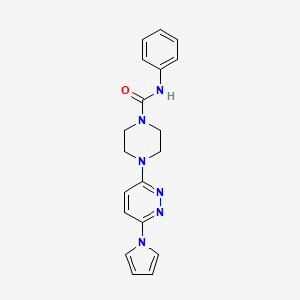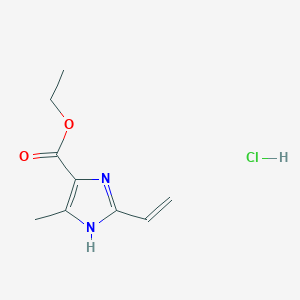
Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 2174002-28-7 . It has a molecular weight of 216.67 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of substituted imidazoles, such as this compound, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies used in the synthesis of these compounds are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole compounds, such as this compound, are known to form coordination compounds with Co (2+) . These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 180.207 g/mol . It is stored at room temperature . It is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .
Applications De Recherche Scientifique
Catalysis and Synthesis Applications
Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate hydrochloride has been associated with the field of catalysis, particularly involving N-heterocyclic carbenes (NHCs). NHCs have demonstrated efficiency in catalyzing transesterification and acylation reactions. For instance, imidazol-2-ylidenes, a family of NHCs, have been efficient catalysts in the transesterification between esters and alcohols, mediating the acylation of alcohols with vinyl acetate and methyl esters in short reaction times at room temperature (Grasa, Kissling, & Nolan, 2002). This demonstrates the compound's utility in facilitating chemical transformations with potential applications in organic synthesis and material science.
Polymer Science
In polymer chemistry, this compound derivatives have been utilized in the enzymatic catalysis for polymerization processes. For example, the oligomerization of ethyl vinyl derivatives using horseradish peroxidase as a catalyst in the presence of cyclodextrin at room temperature in aqueous mediums shows the potential of these compounds in creating cross-linked polymeric materials with specific properties (Pang, Ritter, & Tabatabai, 2003).
Coordination Chemistry
The compound has also been explored in coordination chemistry, particularly in the synthesis and characterization of copper(II) coordination compounds. Studies involving ethyl 5-methyl-4-imidazolecarboxylate (a related compound) have led to the development of various copper(II) complexes characterized by different coordination geometries and potential applications in catalysis and material science (Montes-Ayala et al., 2005).
Safety and Hazards
Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate hydrochloride is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
The future directions of research on Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate hydrochloride and similar compounds could involve further exploration of their synthesis, as well as their potential applications in various fields . The development of new drugs using imidazole as a synthon is an important area of research .
Propriétés
IUPAC Name |
ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-4-7-10-6(3)8(11-7)9(12)13-5-2;/h4H,1,5H2,2-3H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBQQFIKZVHFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C=C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2687691.png)
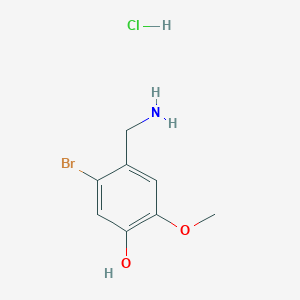
![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)


![5-chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2687698.png)
![2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1'-biphenyl](/img/structure/B2687699.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687700.png)
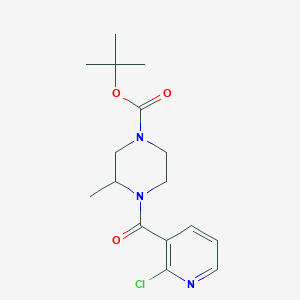
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane](/img/structure/B2687703.png)
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2687705.png)
